molecular formula C10H11N5NaO7P B13835657 Adenosine N1-oxide-3',5'-cyclic monophosphate sodium salt

Adenosine N1-oxide-3',5'-cyclic monophosphate sodium salt

Cat. No.: B13835657
M. Wt: 367.19 g/mol
InChI Key: UCFWGHYHVQIWMZ-MCDZGGTQSA-M
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Description

Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is known for its involvement in cyclic AMP (cAMP) signaling pathways, which are essential for numerous cellular functions, including cell proliferation, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt typically involves the oxidation of adenosine to form the N1-oxide derivative, followed by cyclization to produce the cyclic monophosphate structure.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high purity and yield. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

    Oxidation: Conversion of adenosine to its N1-oxide form.

    Cyclization: Formation of the cyclic monophosphate structure.

    Substitution: Introduction of the sodium salt.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for the initial oxidation step, catalysts for cyclization, and sodium hydroxide for the final substitution step. Reaction conditions such as controlled temperature and pH are crucial for achieving high yield and purity .

Major Products

The major product of these reactions is Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt, with potential by-products including unreacted adenosine and intermediate compounds .

Mechanism of Action

The compound exerts its effects primarily through the activation of cyclic-AMP-dependent protein kinase A (PKA). This activation leads to the phosphorylation of target proteins, which in turn regulate various cellular functions such as gene expression, metabolism, and cell cycle progression. The cAMP/PKA signaling pathway is a key mediator of these effects .

Properties

Molecular Formula

C10H11N5NaO7P

Molecular Weight

367.19 g/mol

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(1-hydroxy-6-iminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H12N5O7P.Na/c11-8-5-9(13-3-15(8)17)14(2-12-5)10-6(16)7-4(21-10)1-20-23(18,19)22-7;/h2-4,6-7,10-11,16-17H,1H2,(H,18,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

UCFWGHYHVQIWMZ-MCDZGGTQSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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